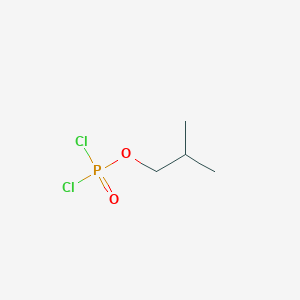

Isobutyl Phosphorodichloridate

Description

Isobutyl Phosphorodichloridate (C₄H₉Cl₂O₂P) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms, one isobutyl group (2-methylpropyl), and an oxygen atom. Structurally, it belongs to the class of phosphorodichloridates, which are reactive intermediates widely used in organic synthesis, particularly in the preparation of pesticides, flame retardants, and pharmaceutical precursors. Its reactivity stems from the electrophilic phosphorus center, which readily undergoes nucleophilic substitution reactions with alcohols, amines, or thiols to form phosphates, phosphoramidates, or thiophosphates, respectively.

Due to its high reactivity, this compound is typically handled under anhydrous conditions to prevent hydrolysis, which generates hydrochloric acid (HCl) and phosphoric acid derivatives. Industrial applications often exploit its ability to phosphorylate hydroxyl-containing molecules, making it valuable in modifying polymers or synthesizing bioactive compounds .

Properties

CAS No. |

62485-00-1 |

|---|---|

Molecular Formula |

C4H9Cl2O2P |

Molecular Weight |

190.99 g/mol |

IUPAC Name |

1-dichlorophosphoryloxy-2-methylpropane |

InChI |

InChI=1S/C4H9Cl2O2P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3 |

InChI Key |

XRTVITYWUANMNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl Phosphorodichloridate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with isobutanol (2-methylpropan-1-ol) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

PCl3+C4H9OH→C4H9PCl2+HCl

The resulting product, this compound, is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Isobutyl phosphorodichloridate reacts with nucleophiles (e.g., amines, alcohols) to form phosphoramidates or mixed phosphate esters.

Reaction with Amines

General pathway :

-

Amine (2.1 mol) is added to the dichloridate in dichloromethane (DCM) at −78°C.

-

Catalyzed by N-methylimidazole (4 mol%), with stirring for 4–12 hours at room temperature.

-

Yields range from 52–99% , depending on amine nucleophilicity and steric factors.

Example : Reaction with benzylamine produces bis(benzylamido)isobutyl phosphate, isolated via silica chromatography (eluent: chloroform → 4% MeOH/chloroform) .

Reaction with Alcohols

Application : Synthesis of mixed phosphate triesters.

-

Alcohol (2 mol) and sodium iodide (1.2 mol) in acetone, stirred at 20°C for 6 hours.

-

Yields: 60–93% , with bulky alcohols requiring higher temperatures (e.g., 50°C).

Catalytic Cross-Coupling Reactions

This compound participates in metal-catalyzed P–N bond formations.

Copper-Catalyzed Coupling

Mechanism : Oxidative cross-coupling with amines using Cu(I) or Cu(II) catalysts .

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| CuI (20 mol%) | MeCN | 55°C | 16–98% | |

| CuBr (5 mol%) | EtOAc | 20°C | 20–94% |

Example : Coupling with indole derivatives affords P–N-coupled products in 86–96% yield under mild conditions .

Iron Oxide-Mediated Reactions

Conditions : Fe<sub>3</sub>O<sub>4</sub>@MgO (15 mol%) in CCl<sub>4</sub> at 20°C .

-

Ideal for aliphatic amines, yielding 52–85% with minimal byproducts.

Hydrolysis and Stability

This compound is moisture-sensitive, undergoing hydrolysis to phosphoric acid derivatives:

Kinetics : Hydrolysis accelerates in protic solvents (e.g., MeOH, EtOH) or with base (e.g., TEA) .

Scientific Research Applications

Isobutyl Phosphorodichloridate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of Isobutyl Phosphorodichloridate can be contextualized by comparing it to structurally analogous phosphorochloridates and phosphorodichloridates. Below is a detailed analysis:

Structural and Reactivity Comparison

Key Observations:

- Substituent Effects :

- The isobutyl group in this compound introduces moderate steric hindrance, balancing reactivity and stability. In contrast, Diisopropyl Phosphorochloridate ’s bulkier isopropyl groups slow hydrolysis significantly .

- 4-Nitrophenyl Phosphorodichloridate ’s aromatic nitro group enhances stability via electron-withdrawing effects, making it less reactive toward nucleophiles than aliphatic derivatives .

- Hydrolysis Rates :

Physical Properties

| Property | This compound | Methyl Dichlorophosphite | Diisopropyl Phosphorochloridate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~195.0 (estimated) | 132.91 | 212.60 |

| Density (g/mL) | ~1.3 (estimated) | 1.376 | 1.15–1.20 (typical) |

| Boiling Point (°C) | Not available | 90–92 (lit.) | 80–85 (under reduced pressure) |

Notes:

- Data gaps for this compound highlight the need for experimental characterization.

- Methyl Dichlorophosphite’s higher density (1.376 g/mL) reflects its compact structure compared to branched derivatives .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s intermediate steric bulk makes it preferable over methyl analogs for selective phosphorylation of secondary alcohols in drug synthesis .

- Market Trends : The global phosphorodichloridate market (including 4-nitrophenyl derivatives) is projected to grow at 4.2% CAGR (2020–2025), driven by agrochemical and pharmaceutical demand .

Q & A

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

Q. How can researchers mitigate solvent incompatibility issues in phosphorylation reactions using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.